

# An In-Depth Technical Guide to the Spectroscopic Data of Allyltrimethylsilane

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## Compound of Interest

Compound Name: Allyltrimethylsilane

Cat. No.: B147118

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **allyltrimethylsilane** (CAS No. 762-72-1), a versatile reagent in organic synthesis. The information presented herein is intended to assist researchers and professionals in the accurate identification and characterization of this compound. This document details its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and mass spectrometry data, along with standardized experimental protocols.

## Spectroscopic Data Summary

The following sections provide a detailed analysis of the spectroscopic data for **allyltrimethylsilane**. All data has been carefully compiled and organized for clarity and ease of comparison.

### $^1\text{H}$ Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum of **allyltrimethylsilane** provides a clear fingerprint of its proton environments. The spectrum is characterized by distinct signals corresponding to the trimethylsilyl group, the allylic protons, and the vinyl protons.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
0.00	s	-	9H	Si(CH <sub>3</sub> ) <sub>3</sub>
1.48	d	8.2	2H	Si-CH <sub>2</sub> -CH=
4.80 - 4.90	m	-	2H	=CH <sub>2</sub>
5.70 - 5.85	m	-	1H	-CH=

Table 1: <sup>1</sup>H NMR Spectroscopic Data for **Allyltrimethylsilane**.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>13</sup>C NMR spectrum corroborates the structure of **allyltrimethylsilane**, showing four distinct carbon signals.

Chemical Shift ( $\delta$ ) ppm	Assignment
-1.9	Si(CH <sub>3</sub> ) <sub>3</sub>
23.5	Si-CH <sub>2</sub> -
113.8	=CH <sub>2</sub>
134.7	-CH=

Table 2: <sup>13</sup>C NMR Spectroscopic Data for **Allyltrimethylsilane**.

## Infrared (IR) Spectroscopy

The IR spectrum of **allyltrimethylsilane** displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3077	Strong	=C-H Stretch
2955	Strong	C-H Stretch (asymmetric)
1629	Strong	C=C Stretch
1408	Medium	CH <sub>2</sub> Scissoring
1249	Strong	Si-CH <sub>3</sub> Symmetric Bend
905	Strong	=CH <sub>2</sub> Bend (out-of-plane)
848	Strong	Si-C Stretch

Table 3: Key IR Absorption Bands for **Allyltrimethylsilane**.

## Mass Spectrometry (MS)

The electron ionization mass spectrum of **allyltrimethylsilane** shows a characteristic fragmentation pattern.

m/z	Relative Intensity (%)	Proposed Fragment
114	5	[M] <sup>+</sup> (Molecular Ion)
99	15	[M - CH <sub>3</sub> ] <sup>+</sup>
73	100	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> (Base Peak)
59	10	[Si(CH <sub>3</sub> ) <sub>2</sub> H] <sup>+</sup>
45	20	[SiCH <sub>4</sub> ] <sup>+</sup>
43	15	[C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

Table 4: Mass Spectrometry Data for **Allyltrimethylsilane**.

## Experimental Protocols

The following is a general protocol for the acquisition of  $^1\text{H}$  NMR spectra of organosilane compounds like **allyltrimethylsilane**.

#### Sample Preparation:

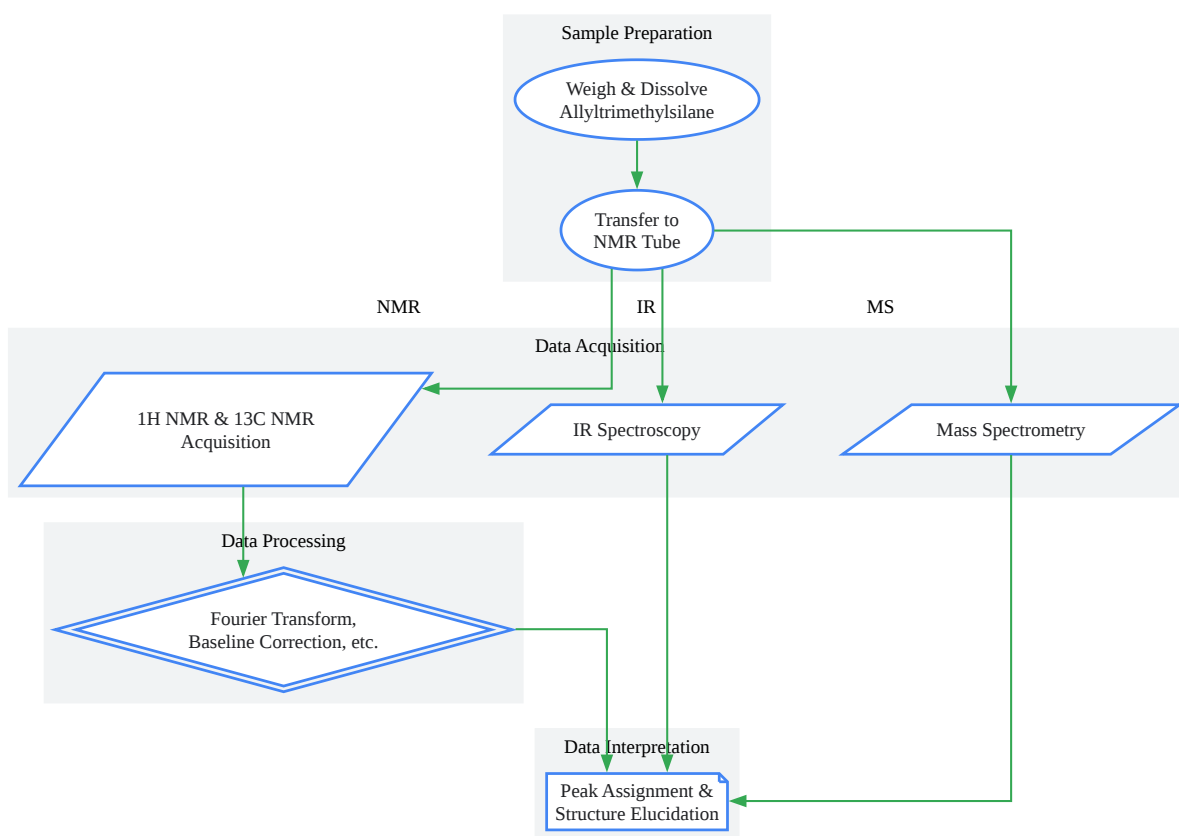
- Accurately weigh approximately 5-25 mg of **allyltrimethylsilane** into a clean, dry vial.
- Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform- $d$ ,  $\text{CDCl}_3$ ) to the vial.
- Gently agitate the vial to ensure the sample is fully dissolved and the solution is homogeneous.
- Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
- If required, add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Cap the NMR tube securely.

#### Instrumental Acquisition:

- Insert the NMR tube into the spinner turbine and adjust the depth using a gauge.
- Place the sample into the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
- Tune and match the probe for the  $^1\text{H}$  nucleus.
- Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.
- Acquire the free induction decay (FID).
- Process the FID using a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.

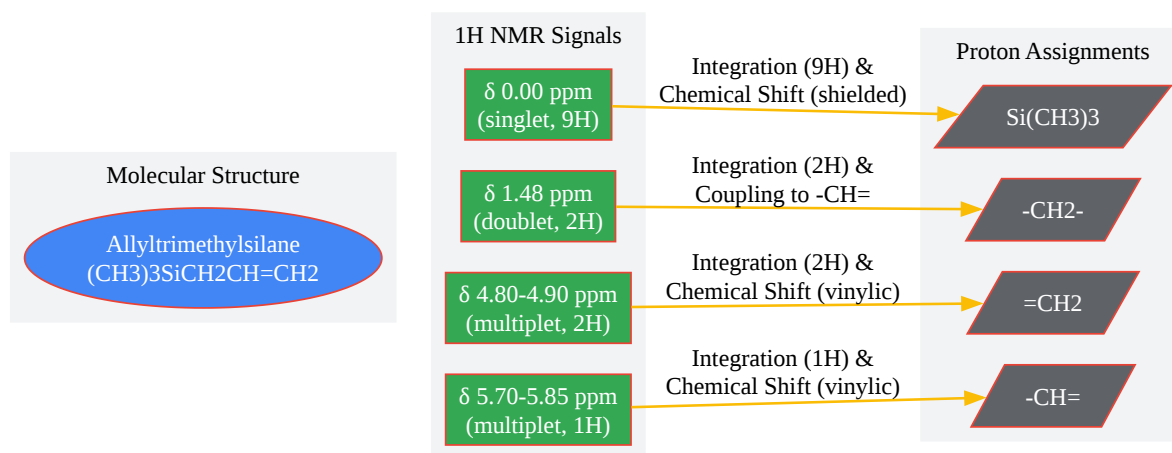
## Visualizations

The following diagrams illustrate the workflow for spectroscopic analysis and the logical relationships in spectral assignment.



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**Figure 1:** Workflow for the Spectroscopic Analysis of Allyltrimethylsilane.



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**Figure 2:** Logical Relationships in the Assignment of  $^1\text{H}$  NMR Signals of **Allyltrimethylsilane**.

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